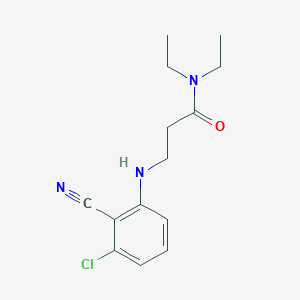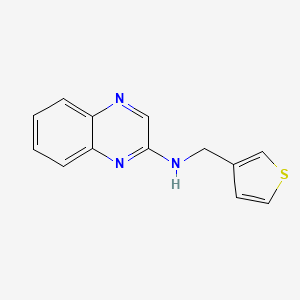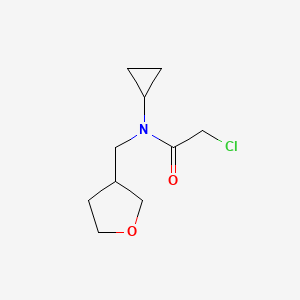
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide, also known as CP-690,550, is a synthetic compound that belongs to the Janus kinase (JAK) inhibitor class of drugs. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune and inflammatory diseases. CP-690,550 was first discovered in 2003 by Pfizer, and it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide reduces the production of inflammatory cytokines, which are responsible for the inflammation seen in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been shown to have several biochemical and physiological effects. The drug reduces the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several advantages for lab experiments. The drug is highly specific for JAK enzymes, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, the drug has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several potential future directions. The drug has shown promise in the treatment of various autoimmune and inflammatory diseases, and it may have potential applications in other diseases such as cancer. Future research could focus on optimizing the synthesis of the drug, developing new formulations with improved solubility, and investigating its potential therapeutic applications in other diseases. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of the drug.
Métodos De Síntesis
The synthesis of 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide involves several steps. The first step involves the reaction of 3-chloro-2-cyanoaniline with diethylpropanoate in the presence of a base to form 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide. The second step involves the hydrolysis of the ester group to form the final product, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide.
Aplicaciones Científicas De Investigación
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation by inhibiting the activity of JAK enzymes, which play a key role in the immune system.
Propiedades
IUPAC Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-3-18(4-2)14(19)8-9-17-13-7-5-6-12(15)11(13)10-16/h5-7,17H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFUOJMCFIGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)



![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
